Zuclopenthixol decanoate

Catalog No.
S620967
CAS No.
64053-00-5
M.F
C32H43ClN2O2S
M. Wt
555.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zuclopenthixol decanoate

CAS Number

64053-00-5

Product Name

Zuclopenthixol decanoate

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate

Molecular Formula

C32H43ClN2O2S

Molecular Weight

555.2 g/mol

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N

SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Synonyms

Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester; (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Zuclopenthixol decanoate is a long-acting injectable formulation of zuclopenthixol, a thioxanthene-based antipsychotic. It is primarily used to manage schizophrenia and other serious mental illnesses characterized by psychotic symptoms. The compound is known for its ability to antagonize dopamine D1 and D2 receptors, as well as serotonin 5-hydroxytryptamine receptor 2A and alpha-1 adrenergic receptors, which contributes to its therapeutic effects in controlling psychotic symptoms .

The chemical formula for zuclopenthixol decanoate is C₃₂H₄₃ClN₂O₂S, with a molecular weight of approximately 555.214 g/mol. Its structure features a decanoate ester that allows for a slow release of the active drug, zuclopenthixol, over an extended period, typically lasting two to four weeks after administration .

Zuclopenthixol decanoate acts as a dopamine D2 receptor antagonist in the central nervous system []. By blocking dopamine D2 receptors, zuclopenthixol helps regulate dopamine signaling, which is believed to be dysregulated in schizophrenia. This modulation of dopamine activity contributes to the alleviation of psychotic symptoms [].

Zuclopenthixol decanoate is generally well-tolerated, but side effects can occur. Common side effects include drowsiness, movement disorders (extrapyramidal symptoms), and metabolic changes. Zuclopenthixol decanoate can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before treatment [].

Zuclopenthixol decanoate undergoes hydrolysis in the body, where the decanoate ester is broken down to release zuclopenthixol. This process occurs upon reaching the body water phase, allowing for a gradual release into systemic circulation. The metabolism of zuclopenthixol primarily involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, leading to various metabolites that are generally pharmacologically inactive .

The primary biological activity of zuclopenthixol decanoate lies in its role as an antagonist at several receptor sites:

  • Dopamine Receptors: It effectively blocks D1 and D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia.
  • Serotonin Receptors: The compound also acts on 5-hydroxytryptamine receptor 2A, contributing to its antipsychotic effects.
  • Adrenergic Receptors: It antagonizes alpha-1 adrenergic receptors, which may help mitigate some psychotic symptoms.

Clinical studies indicate that zuclopenthixol decanoate can reduce relapse rates in patients with schizophrenia while potentially increasing the incidence of adverse effects such as movement disorders .

The synthesis of zuclopenthixol decanoate typically involves esterification reactions where the active drug, zuclopenthixol, is reacted with decanoic acid or its derivatives to form the long-acting ester. The process generally requires careful control of reaction conditions to ensure high yields and purity of the final product. Specific details on industrial synthesis methods are often proprietary but generally follow established organic synthesis protocols for ester formation.

Zuclopenthixol decanoate is primarily used in the treatment of:

  • Schizophrenia: It is particularly beneficial for patients who exhibit poor adherence to oral medication regimens due to its long-acting nature.
  • Severe Mental Illness: It is also indicated for other serious mental health conditions characterized by psychosis.

The drug is administered intramuscularly and can be given every two to four weeks depending on the patient's needs and response to treatment .

Interactions with other medications can significantly affect the efficacy and safety profile of zuclopenthixol decanoate. Key interactions include:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP2D6 or CYP3A4 can increase levels of zuclopenthixol, potentially leading to enhanced effects or increased risk of adverse reactions.
  • Other Antipsychotics: When combined with other antipsychotics, there may be an increased risk of side effects such as sedation or extrapyramidal symptoms.

Monitoring for interactions is crucial when prescribing this medication alongside others .

Zuclopenthixol decanoate shares similarities with several other long-acting injectable antipsychotics. Below is a comparison highlighting its uniqueness:

CompoundClassDuration of ActionRoute of AdministrationKey Differences
Zuclopenthixol DecanoateThioxanthene2-4 weeksIntramuscularUnique structure with thioxanthene moiety.
Flupentixol DecanoateThioxanthene2-4 weeksIntramuscularDifferent pharmacological profile.
Fluphenazine DecanoatePhenothiazine2-4 weeksIntramuscularMore affinity for muscarinic receptors.
Haloperidol DecanoateButyrophenone3-4 weeksIntramuscularHigher risk of extrapyramidal symptoms.
Paliperidone PalmitateAtypical Antipsychotic3 monthsIntramuscularLonger duration; different receptor profile.

Zuclopenthixol decanoate's unique thioxanthene structure differentiates it from other antipsychotics, providing specific receptor interactions that influence its therapeutic efficacy and side effect profile .

XLogP3

9

Hydrogen Bond Acceptor Count

5

Exact Mass

554.2733775 g/mol

Monoisotopic Mass

554.2733775 g/mol

Heavy Atom Count

38

UNII

TSS9KIZ5OG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Wikipedia

Zuclopenthixol decanoate

Dates

Last modified: 04-14-2024

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